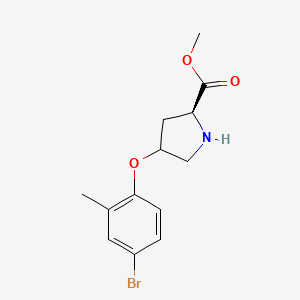
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate, commonly referred to as MBPC, is an organic compound belonging to the class of pyrrolidines. It is a white, odourless, crystalline solid that is soluble in water and is used in various scientific research applications. It was first synthesized in the 1970s and has since been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. MBPC is a versatile compound with a wide range of applications in the laboratory, including as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies.
Scientific Research Applications
MBPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a drug in pharmacological studies. It is also used in the synthesis of other compounds, such as pyrrolidin-2-ones, which are important intermediates in organic synthesis. MBPC is also used in the synthesis of peptides, which are important components of proteins. Additionally, MBPC is used in the synthesis of compounds that are used as pharmaceuticals and in the synthesis of compounds used in agrochemicals.
Mechanism of Action
MBPC acts as a catalyst in biochemical reactions. It is believed to act by binding to the active site of enzymes and increasing the rate of biochemical reactions. The binding of MBPC to the active site of enzymes is believed to be due to its lipophilic properties, which allow it to interact with the enzyme’s active site. Additionally, MBPC is believed to act as an inhibitor of enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
MBPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, including cytochrome P450 enzymes, which are important in the metabolism of drugs and other compounds. Additionally, MBPC has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to changes in cellular metabolism and the production of reactive oxygen species. MBPC has also been found to act as an antioxidant, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
MBPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in long-term experiments. Additionally, it is soluble in water, which makes it easy to use in aqueous solutions. Furthermore, MBPC is a versatile compound that can be used in a wide range of experiments. However, MBPC is a relatively expensive compound, which can limit its use in some experiments. Additionally, MBPC can be toxic at high concentrations, and it can cause skin irritation if it comes into contact with the skin.
Future Directions
There are a number of potential future directions for research involving MBPC. One potential direction is the development of new methods for the synthesis of MBPC, which could make it more cost-effective and accessible. Additionally, further research into the biochemical and physiological effects of MBPC could lead to the development of new drugs and other compounds. Additionally, further research into the mechanism of action of MBPC could lead to the development of new catalysts and inhibitors. Finally, further research into the use of MBPC in organic synthesis could lead to the development of new compounds and new applications.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate involves the reaction of 4-bromo-2-methylphenol with pyrrolidine-2-carboxylic acid followed by esterification with methyl chloroformate.", "Starting Materials": [ "4-bromo-2-methylphenol", "pyrrolidine-2-carboxylic acid", "methyl chloroformate" ], "Reaction": [ "Step 1: 4-bromo-2-methylphenol is reacted with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylic acid.", "Step 2: The intermediate is then esterified with methyl chloroformate in the presence of a base such as triethylamine to form the final product, methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate." ] } | |
| 1217699-69-8 | |
Molecular Formula |
C13H16BrNO3 |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
FGKUOGOMLYRVOK-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC |
SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)
![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
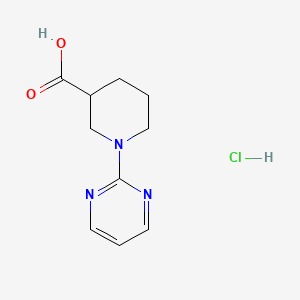
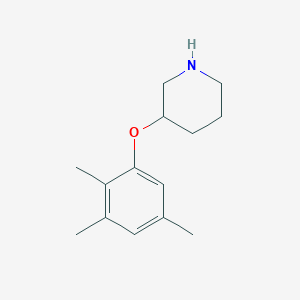
![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)
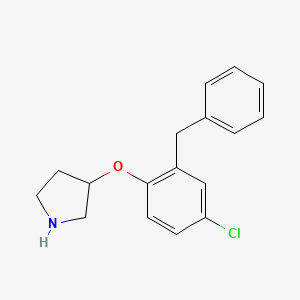
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)
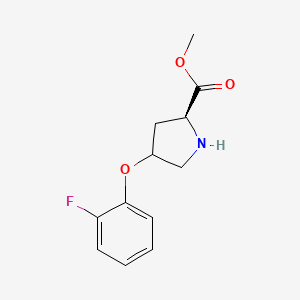

![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)
![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)
